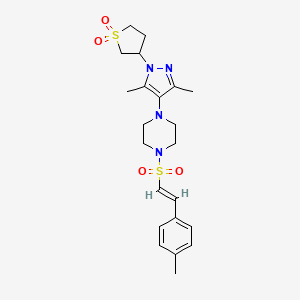
(E)-3-(3,5-dimethyl-4-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(3,5-dimethyl-4-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C22H30N4O4S2 and its molecular weight is 478.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(3,5-dimethyl-4-(4-((4-methylstyryl)sulfonyl)piperazin-1-yl)-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
With the following key components:
- Tetrahydrothiophene 1,1-dioxide : Known for its diverse biological activities.
- Pyrazole derivative : Exhibits significant pharmacological properties including anti-inflammatory and anti-cancer effects.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that pyrazole derivatives often exhibit antitumor properties. For instance, compounds similar to the one have shown inhibition against various cancer cell lines by targeting specific kinases involved in tumor growth .
2. Anti-inflammatory Effects
Studies have demonstrated that derivatives of tetrahydrothiophene can reduce inflammation markers in vitro and in vivo. The mechanism involves the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
3. Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Pyrazole derivatives are known to display activity against a range of pathogens, including bacteria and fungi .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : The pyrazole moiety is known to interact with various kinases, leading to reduced cell proliferation in cancerous cells.
- Modulation of Inflammatory Pathways : The tetrahydrothiophene component may influence signaling pathways that regulate inflammation .
Case Study 1: Antitumor Activity
A study conducted on a series of pyrazole derivatives demonstrated that modifications at the piperazine position significantly enhanced their cytotoxicity against breast cancer cell lines. The compound was synthesized and tested, showing promising results with IC50 values in the low micromolar range .
Case Study 2: Anti-inflammatory Effects
In a controlled experiment using animal models, the administration of the compound resulted in a marked decrease in paw edema induced by carrageenan. Histological analysis revealed reduced infiltration of inflammatory cells, supporting its potential as an anti-inflammatory agent .
Data Tables
Properties
IUPAC Name |
3-[3,5-dimethyl-4-[4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazin-1-yl]pyrazol-1-yl]thiolane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S2/c1-17-4-6-20(7-5-17)8-15-32(29,30)25-12-10-24(11-13-25)22-18(2)23-26(19(22)3)21-9-14-31(27,28)16-21/h4-8,15,21H,9-14,16H2,1-3H3/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDKEFGCEPJTSV-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCN(CC2)C3=C(N(N=C3C)C4CCS(=O)(=O)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCN(CC2)C3=C(N(N=C3C)C4CCS(=O)(=O)C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














